3-(2-Methanesulfonylethoxy)pyridin-2-amine
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Overview
Description
3-(2-Methanesulfonylethoxy)pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, MRS2365. It is a potent and selective agonist of the P2Y1 receptor, which is a G protein-coupled receptor that is involved in various physiological processes.
Mechanism of Action
The mechanism of action of MRS2365 involves its binding to the P2Y1 receptor, which is a G protein-coupled receptor that is involved in various physiological processes. When MRS2365 binds to the P2Y1 receptor, it activates a signaling cascade that leads to various physiological effects.
Biochemical and Physiological Effects:
MRS2365 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which makes it a potential candidate for the treatment of thrombosis. MRS2365 has also been shown to induce vascular smooth muscle contraction, which may have implications for the treatment of hypertension. Additionally, MRS2365 has been shown to modulate neurotransmitter release, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using MRS2365 in lab experiments is its high potency and selectivity for the P2Y1 receptor. This makes it a useful tool for studying the physiological effects of P2Y1 receptor activation. However, one limitation of using MRS2365 in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of MRS2365. One potential direction is the development of MRS2365-based therapies for the treatment of thrombosis, hypertension, and neurological disorders. Another potential direction is the study of the downstream signaling pathways activated by the P2Y1 receptor, which may provide insights into the physiological effects of MRS2365. Additionally, the development of novel MRS2365 analogs may lead to the discovery of compounds with improved potency, selectivity, and safety profiles.
Synthesis Methods
The synthesis of MRS2365 involves several steps. The first step is the reaction of 2-bromo-5-nitropyridine with potassium tert-butoxide to form 2-pyridyl potassium tert-butoxide. The second step involves the reaction of 2-pyridyl potassium tert-butoxide with 2-chloroethanesulfonyl chloride to form 3-(2-chloroethanesulfonyl)pyridine. The final step involves the reaction of 3-(2-chloroethanesulfonyl)pyridine with ammonia to form MRS2365.
Scientific Research Applications
MRS2365 has been extensively studied in scientific research due to its potential applications in the field of medicine. It has been shown to have a wide range of effects on various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. MRS2365 has also been studied for its potential use in the treatment of various diseases, including thrombosis, stroke, and Alzheimer's disease.
properties
IUPAC Name |
3-(2-methylsulfonylethoxy)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-14(11,12)6-5-13-7-3-2-4-10-8(7)9/h2-4H,5-6H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRVEYWMIXQWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC1=C(N=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methanesulfonylethoxy)pyridin-2-amine | |
CAS RN |
1178934-00-3 |
Source
|
Record name | 3-(2-methanesulfonylethoxy)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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